molecular formula C8H16N2O3 B3043892 Tert-butyl (2-amino-2-oxoethyl)methylcarbamate CAS No. 94849-39-5

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate

Cat. No.: B3043892
CAS No.: 94849-39-5
M. Wt: 188.22 g/mol
InChI Key: KKKYGKPEODIFET-UHFFFAOYSA-N
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Description

Tert-butyl (2-amino-2-oxoethyl)methylcarbamate: is an organic compound with the molecular formula C8H16N2O3. It is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound is known for its stability and versatility in chemical reactions.

Mechanism of Action

Target of Action

It has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 , which are enzymes involved in the degradation of aggrecan, a major component of cartilage. This suggests that the compound may interact with these enzymes or related biochemical pathways.

Mode of Action

As a reactant in the synthesis of hydantoin inhibitors, it may contribute to the inhibition of aggrecanase-1 and aggrecanase-2

Biochemical Pathways

, its use in the synthesis of hydantoin inhibitors suggests a potential role in the regulation of aggrecan degradation pathways. Aggrecanases are involved in the breakdown of aggrecan, a key component of the extracellular matrix in cartilage. By inhibiting these enzymes, the compound may help preserve cartilage integrity.

Result of Action

Its role in the synthesis of hydantoin inhibitors suggests that it may contribute to the inhibition of aggrecanase-1 and aggrecanase-2 , potentially preserving cartilage integrity in conditions such as osteoarthritis.

Action Environment

It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These storage conditions suggest that light, moisture, and temperature could potentially affect the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl (2-amino-2-oxoethyl)methylcarbamate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives under appropriate conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

Chemistry:

  • Tert-butyl (2-amino-2-oxoethyl)methylcarbamate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions.

Medicine:

  • The compound is a key intermediate in the synthesis of several drugs, particularly those targeting neurological and metabolic disorders.

Industry:

Comparison with Similar Compounds

  • Tert-butyl (2-amino-2-oxoethyl)carbamate
  • Tert-butyl (2-amino-2-oxoethyl)ethylcarbamate
  • Tert-butyl (2-amino-2-oxoethyl)propylcarbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-(2-amino-2-oxoethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10(4)5-6(9)11/h5H2,1-4H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKYGKPEODIFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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